Pyrazole, methylenebis(4-nitro-

CAS No.: 86111-62-8

Cat. No.: VC8003925

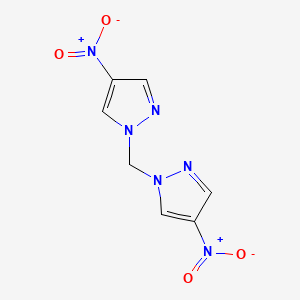

Molecular Formula: C7H6N6O4

Molecular Weight: 238.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86111-62-8 |

|---|---|

| Molecular Formula | C7H6N6O4 |

| Molecular Weight | 238.16 g/mol |

| IUPAC Name | 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |

| Standard InChI | InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2 |

| Standard InChI Key | PWKYKRGSXDRYOB-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

The IUPAC name of this compound is 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole, reflecting its bis-pyrazole framework with nitro substituents. Its canonical SMILES representation is C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-], which delineates the connectivity of the two pyrazole rings via a methylene group . The InChI Key PWKYKRGSXDRYOB-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.16 g/mol |

| Boiling Point | 488.1 °C at 760 mmHg |

| Density | 1.83 g/cm³ |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

Spectroscopic Characterization

The compound’s structure has been confirmed through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis . Key spectral features include:

-

IR: Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, characteristic of nitro (-NO₂) symmetric and asymmetric stretching vibrations .

-

¹H NMR: Signals corresponding to the methylene bridge protons (~4.5–5.0 ppm) and aromatic pyrazole protons (~7.5–8.5 ppm) .

-

¹³C NMR: Resonances for the pyrazole carbons (~110–150 ppm) and nitro-bearing carbons (~140–145 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of pyrazole, methylenebis(4-nitro-) involves multi-step protocols starting from pyrazole precursors. A plausible route includes:

-

Nitration of Pyrazole: Introduction of nitro groups at the 4-position using nitric acid or mixed acid systems .

-

Methylene Bridging: Reaction of 4-nitropyrazole with formaldehyde or dichloromethane under basic conditions to form the methylene-linked dimer .

Example Reaction Scheme:

Optimization and Yield

Reaction conditions such as temperature (60–80°C), solvent (ethanol or DMF), and catalyst (e.g., humic acid) significantly impact yield . Purification via column chromatography or recrystallization from ethanol typically yields products with >90% purity .

Physicochemical Properties and Reactivity

Thermal Stability

The compound exhibits high thermal stability, with a boiling point of 488.1°C, making it suitable for high-temperature applications . Its density of 1.83 g/cm³ suggests a compact molecular packing arrangement .

Solubility and Polarity

The presence of nitro groups enhances polarity, rendering the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane .

Reactivity Profile

-

Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, enabling access to aminopyrazole derivatives .

-

Electrophilic Substitution: The electron-deficient pyrazole rings undergo halogenation or sulfonation at the 3- or 5-positions .

Biological and Pharmaceutical Applications

α-Glucosidase Inhibition

Pyrazole, methylenebis(4-nitro-) derivatives exhibit potent inhibitory activity against α-glucosidase, a therapeutic target for type 2 diabetes. In a recent study, hybrid compounds containing pyrazole and phthalazine moieties demonstrated IC₅₀ values as low as 13.66 µM, surpassing Acarbose (IC₅₀ = 720.18 µM) . The nitro groups enhance binding affinity via hydrogen bonding with enzyme active sites .

Table 2: Comparative α-Glucosidase Inhibition Data

| Compound | IC₅₀ (µM) |

|---|---|

| 8l (Hybrid) | 13.66 ± 0.009 |

| Acarbose | 720.18 ± 0.008 |

Future Research Directions

Drug Development

Further exploration of methylenebis(4-nitro-) derivatives as antidiabetic or antimicrobial agents is warranted. Structural modifications, such as replacing nitro groups with bioisosteres (e.g., cyano or sulfonamide), could optimize pharmacokinetic profiles .

Materials Science

The compound’s thermal stability and electron-deficient structure make it a candidate for high-energy materials or ligands in coordination chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume